

TRV055 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TRV055 hydrochloride

Cat. No.: B10855222

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This technical guide provides an in-depth overview of **TRV055 hydrochloride**, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This document consolidates key technical data, experimental protocols, and signaling pathway information to support ongoing and future research in cardiovascular disease and related fields.

Chemical and Physical Properties

TRV055 hydrochloride is the salt form of TRV055, a synthetic peptide analog of Angiotensin II. It is a valuable tool for studying the nuanced signaling of the AT1R, demonstrating a bias towards the Gαq pathway over β-arrestin recruitment.

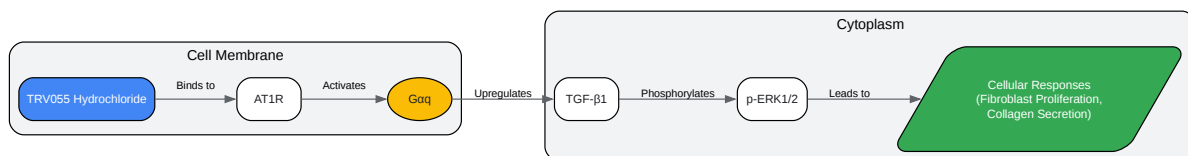
Property	Value	Reference
Compound Name	TRV055 hydrochloride	[1][2]
Synonyms	TRV120055 hydrochloride	[1]
CAS Number	25849-90-5 (for parent compound TRV055)	[3][4][5]
Molecular Formula	C42H58ClN9O9	[2]
Molecular Weight	868.42 g/mol	[2]
Appearance	White to off-white solid	[2]

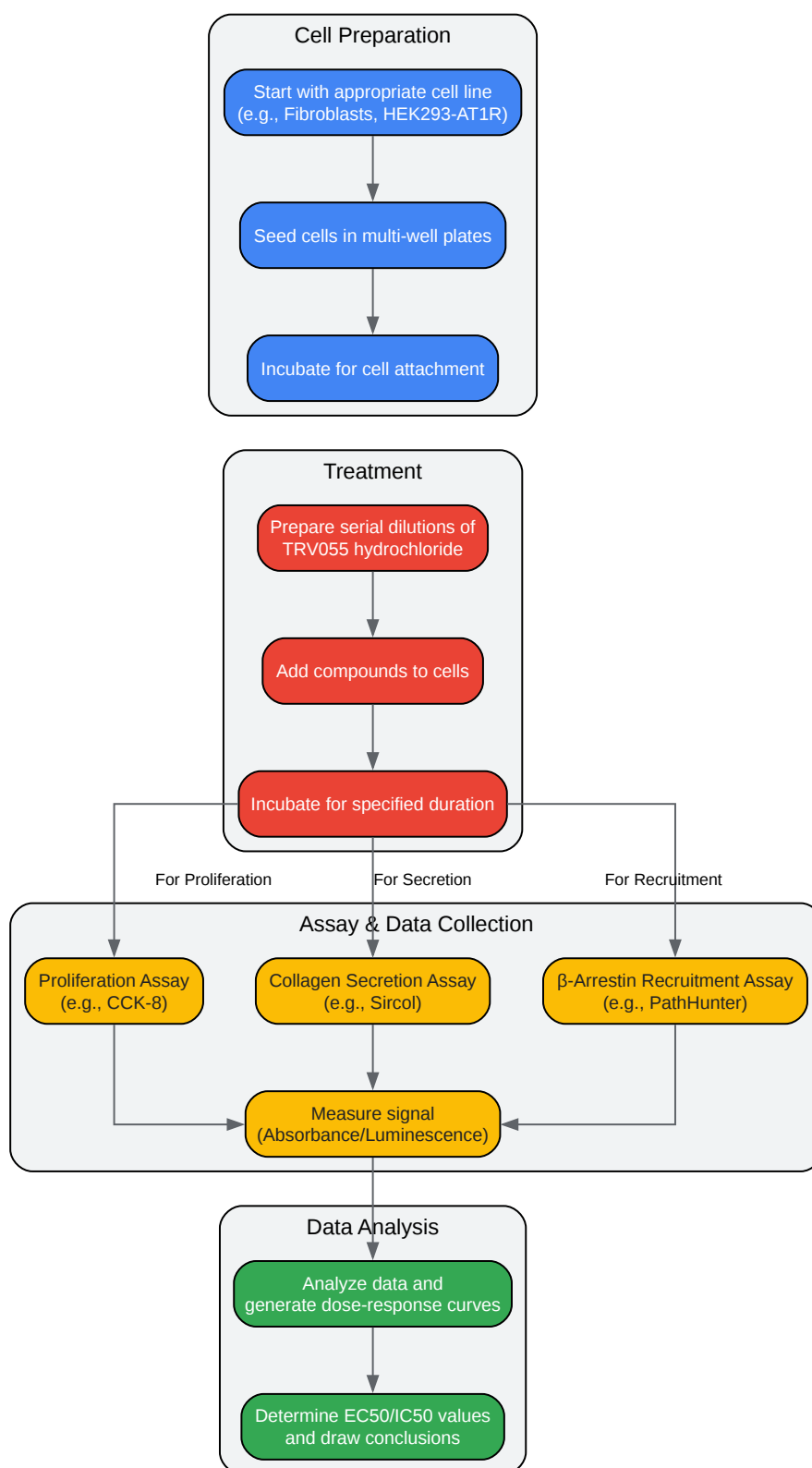
Mechanism of Action and Signaling Pathway

TRV055 is a potent and efficacious G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[4] Unlike the endogenous ligand Angiotensin II, which activates both G protein-dependent and β -arrestin-dependent signaling pathways, TRV055 preferentially activates the G α q signaling cascade. This biased agonism is a critical feature, allowing for the selective investigation of G α q-mediated cellular effects.

The binding of TRV055 to the AT1R initiates a conformational change in the receptor that favors the coupling and activation of the heterotrimeric G protein G α q. Activated G α q, in turn, stimulates downstream effector proteins, leading to a cascade of intracellular events. A key pathway activated by TRV055 involves the upregulation of Transforming Growth Factor-beta 1 (TGF- β 1) and the subsequent phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[1][3] This signaling axis has been shown to mediate important cellular responses, including fibroblast proliferation and collagen secretion.[1][3]

The preferential activation of the G α q pathway by TRV055, while minimizing β -arrestin recruitment, makes it a valuable pharmacological tool to dissect the distinct roles of these two major signaling arms of the AT1R in various physiological and pathological processes.





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